![molecular formula C15H16N2O2 B2677431 N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide CAS No. 2361639-12-3](/img/structure/B2677431.png)
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPEP is a selective inhibitor of mitochondrial peptidase, which plays a crucial role in the regulation of mitochondrial protein homeostasis. In
作用机制
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide acts as a selective inhibitor of mitochondrial peptidase, which is responsible for the processing and degradation of mitochondrial proteins. By inhibiting this enzyme, N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide can modulate mitochondrial protein homeostasis and improve mitochondrial function. N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has been shown to selectively inhibit mitochondrial peptidase and does not affect other proteases, making it a promising candidate for future research.
Biochemical and Physiological Effects
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has been shown to modulate mitochondrial protein homeostasis and improve mitochondrial function in vitro. In a study using human fibroblasts, N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide treatment resulted in increased mitochondrial respiration and ATP production. N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells. These findings suggest that N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has potential applications in the treatment of mitochondrial dysfunction-related diseases.
实验室实验的优点和局限性
One advantage of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide is its selectivity for mitochondrial peptidase, which allows for targeted modulation of mitochondrial protein homeostasis. N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide is also relatively easy to synthesize, with a yield of 40%. However, N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has limited solubility in water and requires the use of organic solvents for in vitro experiments. Additionally, the effects of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide on mitochondrial function in vivo have not been extensively studied.
未来方向
Future research on N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide could focus on its potential applications in the treatment of mitochondrial dysfunction-related diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. Further studies could also investigate the effects of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide on mitochondrial function in vivo and its potential use as a therapeutic agent. Additionally, the development of more water-soluble derivatives of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide could improve its suitability for in vitro experiments.
合成方法
The synthesis of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 7-methoxyisoquinoline, which is reacted with ethylene oxide to form 1-(7-methoxyisoquinolin-1-yl)ethanol. This intermediate is then reacted with prop-2-enoyl chloride to form N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide. The overall yield of the synthesis method is 40%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has potential applications in biomedical research due to its ability to selectively inhibit mitochondrial peptidase. Mitochondrial dysfunction is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. By inhibiting mitochondrial peptidase, N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide could potentially modulate mitochondrial protein homeostasis and improve mitochondrial function in these diseases.
属性
IUPAC Name |
N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYBDRMTJIQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


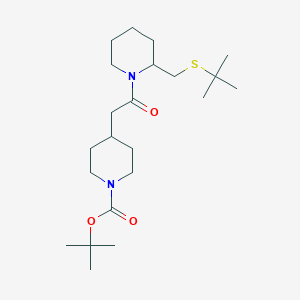

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)


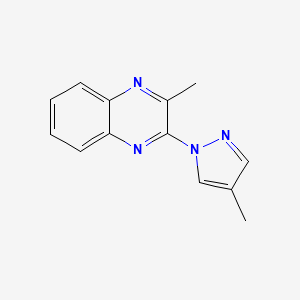
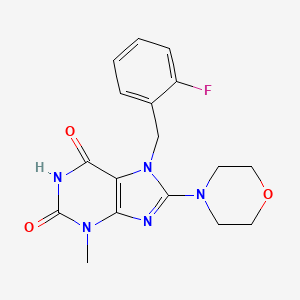
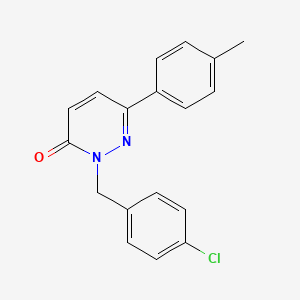
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)
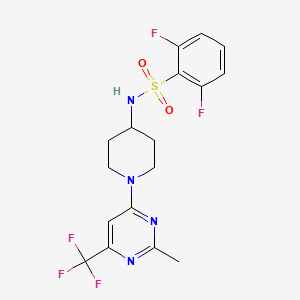
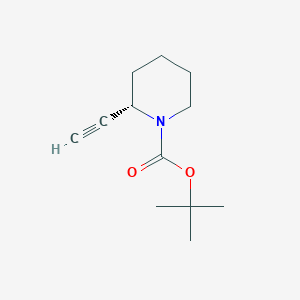
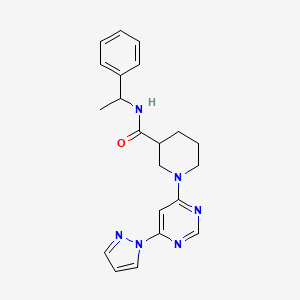
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2677369.png)